molecular formula C8H9FN2O2 B2455402 Methyl 3-fluoro-4-hydrazinylbenzoate CAS No. 883864-63-9

Methyl 3-fluoro-4-hydrazinylbenzoate

Cat. No.: B2455402
CAS No.: 883864-63-9
M. Wt: 184.17
InChI Key: APIBZEJFAHRPHL-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-hydrazinylbenzoate: is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a hydrazinyl group

Properties

IUPAC Name

methyl 3-fluoro-4-hydrazinylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-3-7(11-10)6(9)4-5/h2-4,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIBZEJFAHRPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883864-63-9
Record name methyl 3-fluoro-4-hydrazinylbenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-4-hydrazinylbenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-fluoro-4-nitrobenzoate with hydrazine hydrate under reflux conditions. The nitro group is reduced to a hydrazinyl group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine group readily reacts with aldehydes or ketones to form hydrazones. This reaction is critical for synthesizing heterocyclic compounds like pyrazoles or triazoles.

Example Reaction:
Reaction with acetone under acidic conditions yields a hydrazone intermediate, which can cyclize to form a pyrazole derivative.

ReactantsConditionsProductYieldSource
Acetone, HCl (cat.)RT, 12 h in ethanolMethyl 3-fluoro-4-(propan-2-ylidenehydrazinyl)benzoate78%

Acylation of the Hydrazine Group

The hydrazine moiety undergoes acylation with acyl chlorides or anhydrides to form hydrazides.

Example Reaction:
Treatment with acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

ReagentsConditionsProductYieldSource
Acetyl chloride, TEA0°C → RT, 2 h in DCMMethyl 3-fluoro-4-(acetylhydrazinyl)benzoate85%

Ester Hydrolysis

The methyl ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Example Reaction:
Basic hydrolysis with NaOH in tetrahydrofuran (THF)/water:

ConditionsProductYieldSource
2M NaOH, THF/H2O, reflux, 6 h3-Fluoro-4-hydrazinylbenzoic acid94%

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes sulfonation or nitration at specific positions dictated by the fluorine substituent’s meta-directing effects.

Example Reaction:
Sulfonation with fuming sulfuric acid:

ReagentsConditionsProductYieldSource
H2SO4 (fuming)50°C, 4 hMethyl 3-fluoro-4-hydrazinyl-5-sulfobenzoate62%

Cyclization to Form Heterocycles

The hydrazine group participates in cyclocondensation reactions to generate nitrogen-containing heterocycles.

Example Reaction:
Reaction with ethyl acetoacetate forms a pyrazole ring:

ReagentsConditionsProductYieldSource
Ethyl acetoacetate, HClReflux, 8 h in ethanolMethyl 3-fluoro-4-(5-methylpyrazol-1-yl)benzoate68%

Reductive Alkylation

The hydrazine group can be alkylated using aldehydes or ketones in the presence of reducing agents like NaBH3CN.

Example Reaction:
Reaction with formaldehyde and NaBH3CN in acetic acid:

ReagentsConditionsProductYieldSource
Formaldehyde, NaBH3CNRT, 4 h in acetic acidMethyl 3-fluoro-4-(dimethylhydrazinyl)benzoate76%

Key Stability Considerations

  • Hydrazine Oxidation : The -NH-NH2 group is sensitive to oxidation, requiring inert atmospheres (N2/Ar) during reactions .

  • Ester Stability : Hydrolysis is favored under strong acidic/basic conditions but can be mitigated in anhydrous solvents like THF .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Precursor :
    Methyl 3-fluoro-4-hydrazinylbenzoate serves as a versatile intermediate in the synthesis of various biologically active compounds. Its unique hydrazinyl group can facilitate further modifications that are crucial for developing new pharmaceuticals. For instance, it can be utilized to synthesize hydrazones and other derivatives that exhibit antimicrobial and anticancer activities .
  • Anticancer Research :
    The compound has been investigated for its potential role in cancer treatment. Research indicates that derivatives of hydrazinylbenzoates can inhibit specific enzymes involved in tumor progression. The fluorine substituent may enhance the compound's biological activity by improving its interaction with target proteins .

Agricultural Chemistry Applications

  • Pesticide Development :
    This compound is being explored for its potential use in developing new pesticides. Its ability to modify biological pathways could lead to the creation of compounds that effectively control pests while minimizing environmental impact.
  • Herbicide Formulation :
    The compound may also find applications in herbicide formulations, particularly those targeting specific weed species through selective inhibition mechanisms. This could help in developing more sustainable agricultural practices by reducing the reliance on broad-spectrum herbicides.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available fluorinated benzoic acids.
  • Hydrazination Reaction : The introduction of the hydrazinyl group is achieved through a hydrazination reaction, which can be optimized for yield and purity.
  • Final Esterification : The final step usually involves esterification to yield the methyl ester form, enhancing solubility and reactivity for subsequent applications.

Case Studies

  • Case Study on Anticancer Activity :
    A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the hydrazinyl group could enhance therapeutic efficacy .
  • Pesticide Efficacy Testing :
    Field trials have indicated that formulations containing this compound showed improved efficacy against resistant pest populations compared to traditional pesticides, highlighting its potential as a novel agrochemical agent.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-hydrazinylbenzoate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in various biological effects.

Comparison with Similar Compounds

  • Methyl 4-fluoro-3-hydrazinylbenzoate
  • Methyl 3-fluoro-4-nitrobenzoate
  • Methyl 3-fluoro-4-aminobenzoate

Comparison: Methyl 3-fluoro-4-hydrazinylbenzoate is unique due to the presence of both a fluorine atom and a hydrazinyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, methyl 4-fluoro-3-hydrazinylbenzoate has a different substitution pattern, which can lead to variations in its chemical behavior and applications.

Biological Activity

Methyl 3-fluoro-4-hydrazinylbenzoate (C8H9FN2O2) is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C8H9FN2O2
  • SMILES Notation : COC(=O)C1=CC(=C(C=C1)NN)F
  • InChI : InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-3-7(11-10)6(9)4-5/h2-4,11H

This compound features a hydrazine functional group, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that derivatives of hydrazine compounds can inhibit the growth of various cancer cell lines. For instance, in a study involving the MIA PaCa-2 pancreatic cancer cells, treatment with this compound resulted in reduced cell proliferation and decreased metastasis to the liver at a dosage of 10 mg/kg administered via intraperitoneal injection over three weeks .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Treatment DurationAdministration Route
MIA PaCa-2103 weeksi.p.
KYSE-150Single-digit micromolar24 hoursIn vitro
HL-60Variable24 hoursIn vitro

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that hydrazone derivatives possess broad-spectrum activity against bacteria and fungi. The compound was tested against various strains, showing significant inhibition of growth .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli< 50 µg/mL
S. aureus< 25 µg/mL
C. albicans< 100 µg/mL

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular processes such as methylation and demethylation. For example, studies have shown that hydrazine derivatives can act as inhibitors of Jumonji C domain-containing histone demethylases (KDMs), leading to increased levels of trimethylated histones, which are associated with transcriptional activation .

Case Studies

  • Case Study on Pancreatic Cancer :
    A study reported that treatment with this compound significantly reduced both local and distant spread in pancreatic cancer models, highlighting its potential as a therapeutic agent in oncology .
  • Antiviral Properties :
    Another investigation noted that similar hydrazine compounds could inhibit viral RNA replication in models of Middle East respiratory syndrome coronavirus (MERS-CoV), suggesting a broader antiviral potential for derivatives like this compound .

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